JackiePhos Pd G3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of JackiePhos Pd G3 is the Stille cross-coupling reaction between organostannane and ary halides . This reaction is a key process in organic synthesis, allowing for the formation of new carbon-carbon bonds.

Mode of Action

This compound acts as a palladium precatalyst . In this role, it facilitates the Stille cross-coupling reaction by coordinating to the palladium center, thereby enhancing its reactivity towards organostannane and ary halides .

Biochemical Pathways

The Stille cross-coupling reaction is a fundamental pathway in organic synthesis. The reaction involves the transfer of an organostannane group to an aryl halide, forming a new carbon-carbon bond. This compound, as a palladium precatalyst, enhances the efficiency of this pathway .

Result of Action

The result of this compound’s action is the efficient formation of new carbon-carbon bonds via the Stille cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and materials.

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of JackiePhos Pd G3 involves facilitating Stille cross-coupling reactions . It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression. More detailed studies are required to fully understand its mechanism of action.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in Stille cross-coupling reactions, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

JackiePhos Pd G3 is synthesized through a series of chemical reactions involving the coordination of palladium with the ligand JackiePhos. The synthetic route typically involves the following steps:

Ligand Synthesis: The ligand JackiePhos is synthesized by reacting 3,5-bis(trifluoromethyl)phenylphosphine with 2,4,6-triisopropyl-3,6-dimethoxybiphenyl.

Complex Formation: The synthesized ligand is then coordinated with palladium(II) methanesulfonate to form this compound

Analyse Chemischer Reaktionen

JackiePhos Pd G3 is primarily used as a catalyst in various cross-coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

These reactions typically involve the coupling of aryl halides with organometallic reagents under mild conditions. Common reagents used in these reactions include aryl halides, organostannanes, and organoboranes . The major products formed are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

JackiePhos Pd G3 has a wide range of applications in scientific research, including:

- Chemistry : It is used in the synthesis of complex organic molecules through cross-coupling reactions.

- Biology : It is employed in the modification of biomolecules for studying biological processes.

- Medicine : It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

- Industry : It is utilized in the production of fine chemicals and agrochemicals .

Vergleich Mit ähnlichen Verbindungen

JackiePhos Pd G3 is unique due to its high reactivity and stability under various reaction conditions. Similar compounds include:

- XPhos Pd G3

- SPhos Pd G3

- RuPhos Pd G3

These compounds also serve as catalysts in cross-coupling reactions but differ in their ligand structures, which can affect their reactivity and selectivity .

Eigenschaften

IUPAC Name |

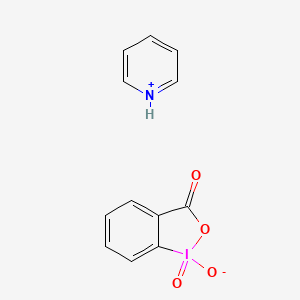

bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXQLXUMYKLNDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H51F12NO5PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1167.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

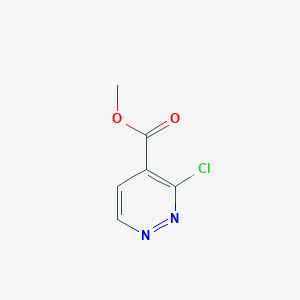

![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)